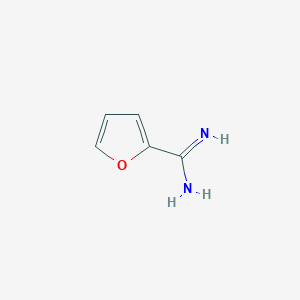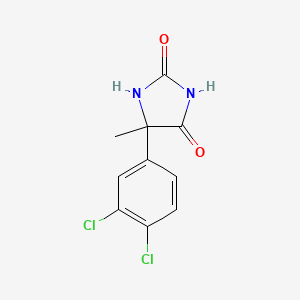
2-Furancarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboximidamide is a chemical compound with the empirical formula C5H7ClN2O . It is typically sold in the form of a solid .
Molecular Structure Analysis
The molecular weight of 2-Furancarboximidamide is 146.57 . The SMILES string representation of its structure is N=C(N)C1=CC=CO1 . The InChI key is BTQGDMLCRXCBGR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Furancarboximidamide is a solid at room temperature . Its molecular weight is 146.57 , and its empirical formula is C5H7ClN2O .Scientific Research Applications
Medicine: Antibacterial Agents
2-Furancarboximidamide derivatives have been recognized for their antibacterial properties. Research indicates that incorporating the furan nucleus into drug compounds can lead to the development of new antibacterial agents . This is particularly crucial in the fight against microbial resistance, which is a growing global concern. The furan derivatives exhibit a wide range of biological activities and are being explored for their potential in treating infections caused by both gram-positive and gram-negative bacteria .
Agriculture: Plant Growth and Protection
In the agricultural sector, furan derivatives, including 2-Furancarboximidamide, are being studied for their role in plant growth and protection. While specific applications in agriculture for this compound are not extensively documented, the chemical’s properties suggest potential uses in the synthesis of agrochemicals that could aid in crop yield improvement and disease prevention .
Material Science: Polymer Synthesis
The furan ring is a key component in the synthesis of various polymers. 2-Furancarboximidamide could be utilized in the development of new polymeric materials with enhanced properties. Its derivatives are being explored for use in creating polymers with specific characteristics, such as increased durability or improved thermal stability .
Environmental Science: Water Treatment
Furan derivatives are being investigated for their environmental applications, particularly in water treatment processes. The reactivity of these compounds with radicals like singlet oxygen suggests they could be useful in the degradation of contaminants in water bodies . This application is essential for maintaining clean water sources and mitigating pollution.
Industrial Uses: Chemical Synthesis
In industrial chemical synthesis, 2-Furancarboximidamide and its derivatives can be used as intermediates in the production of various chemicals. They are particularly valuable in research and development settings for the synthesis of unique chemicals that may not be readily available commercially . This versatility makes them an important asset in the chemical industry.
Analytical Chemistry: Chemical Analysis
In analytical chemistry, 2-Furancarboximidamide derivatives can serve as standards or reagents in chemical analyses. Their well-defined properties and stability under various conditions make them suitable for use in calibrating instruments and validating analytical methods .
Safety and Hazards
properties
IUPAC Name |
furan-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5(7)4-2-1-3-8-4/h1-3H,(H3,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVVSNUVSKUJAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388655 |
Source


|
| Record name | 2-Furancarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furancarboximidamide | |
CAS RN |
54610-73-0 |
Source


|
| Record name | 2-Furancarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the key chemical reaction involving furan-2-carboximidamides highlighted in the research?
A1: The research focuses on the oxidative rearrangement of furan-2-carboximidamides using (dicarboxyiodo)benzenes as the oxidizing agent []. This reaction leads to the formation of N1-acyl-N1-(2-furyl)ureas via a rearrangement involving a carbodiimide intermediate []. Further heating of these ureas yields 2-acylaminofurans, compounds challenging to synthesize directly due to the instability of the precursor amines [].
Q2: The research mentions a unique finding when applying this reaction to benzo[b]furan derivatives. What was observed?
A2: Besides the expected urea products, a new type of compound was isolated when the oxidative rearrangement was applied to benzo[b]furan derivatives []. These novel compounds were identified as benzo[4,5]furo[2,3-d]pyrimidine derivatives []. Their formation involves the reaction of the intermediate carbodiimide with the starting amidine, followed by cyclization of the resulting guanidine derivative [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














